![molecular formula C15H10N2O3 B1359892 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid CAS No. 1089342-74-4](/img/structure/B1359892.png)

4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

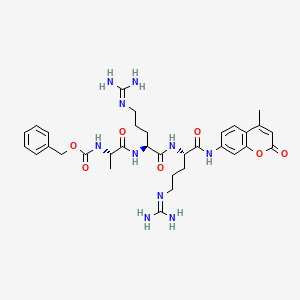

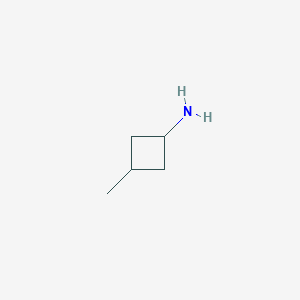

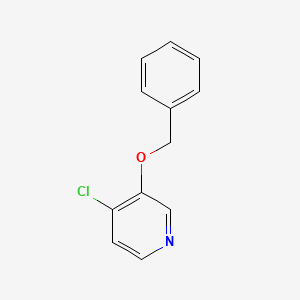

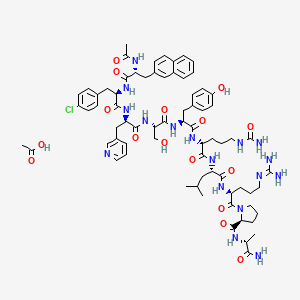

“4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid” is a chemical compound with the CAS Number: 1089342-74-4 and Linear Formula: C15H10N2O3 . Its IUPAC Name is the same as its common name .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C15H10N2O3/c18-14-12(10-4-2-1-3-5-10)8-16-13-7-6-11(15(19)20)9-17(13)14/h1-9H,(H,19,20) .Chemical Reactions Analysis

There is a reported photoredox C–H arylation of similar compounds, where mixtures of diazonium salts and heteroarenes were irradiated with green light in the presence of eosin Y disodium salt as a photocatalyst .Physical And Chemical Properties Analysis

The compound has a Molecular Weight of 266.26 . Further physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. It has shown good effects against certain cancer cell lines and may lead to cell death by apoptosis due to its inhibition of the CDK enzyme .

Enzyme Inhibition

In medicinal chemistry research, derivatives of this compound containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings have been synthesized for their potential metal chelation properties and enzyme inhibition .

Biomimetic Catalysis

β-Cyclodextrin has been used as a biomimetic catalyst for the efficient synthesis of derivatives of this compound through a cascade reaction in aqueous medium at 65 °C under ultrasonication .

Molecular Modeling Studies

The compound has been involved in molecular modeling studies where it interacted with adenosine terminal bases through π-stacking interactions .

Proteomics Research

It is also used in proteomics research due to its specific molecular formula and weight, which are crucial for detailed biochemical studies .

Direcciones Futuras

Propiedades

IUPAC Name |

4-oxo-3-phenylpyrido[1,2-a]pyrimidine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-12(10-4-2-1-3-5-10)8-16-13-7-6-11(15(19)20)9-17(13)14/h1-9H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFOCCNBXIVYON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C=CC(=CN3C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1359839.png)